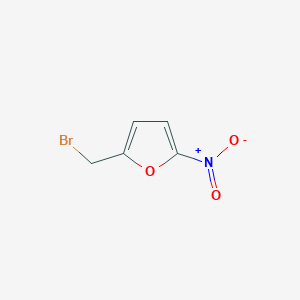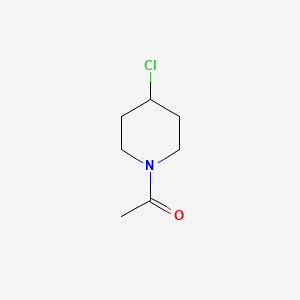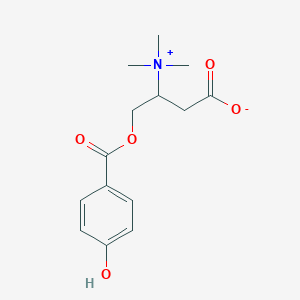
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
概要
説明
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, also known as ACMP, is a synthetic small molecule that can be used to study the role of certain enzymes in biochemical and physiological processes. It has been used in a variety of scientific research applications, including as an inhibitor of protein kinases, as a substrate for enzymes, and as a tool for investigating protein-protein interactions.
科学的研究の応用
Gastrointestinal Motility Enhancement
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide and its derivatives have been extensively studied for their potential in enhancing gastrointestinal motility. Several studies have synthesized different derivatives of this compound, evaluating their efficacy as selective serotonin 4 (5-HT4) receptor agonists. These agonists have shown promising results in accelerating gastric emptying and increasing the frequency of defecation, indicating their potential as novel prokinetic agents. For example, one study found that benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives of this compound significantly accelerated gastric emptying and increased defecation frequency, highlighting its potential for treating gastrointestinal disorders (Sonda et al., 2004).
Pharmacological Properties and Bioavailability
Research into the pharmacological properties of this compound derivatives has also explored their bioavailability and binding affinity to 5-HT4 receptors. One study synthesized a series of these derivatives, evaluating their ability to contract the isolated guinea-pig ascending colon. This research indicated that while some derivatives showed favorable pharmacological profiles for gastrointestinal motility, issues with low bioavailability were noted in oral administration, due to poor intestinal absorption rates (Sonda et al., 2003).
Selectivity and Efficacy as 5-HT4 Receptor Agonists
The selectivity and efficacy of these compounds as 5-HT4 receptor agonists have been a focus of several studies. For instance, research has demonstrated that some compounds within this class exhibit high affinity for the 5-HT4 receptor, making them potent agonists with contractile effects in the gastrointestinal tract. Such findings suggest their usefulness in enhancing gastroprokinetic motility, potentially offering advantages over other agents due to their selectivity (Itoh et al., 1999).
Polymorph Characterization
In addition to pharmacological studies, there has been research on the physical characterization of these compounds. For example, a study on 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) identified two polymorphs of this compound, providing insights into their physical properties, such as stability and thermodynamic behavior, which are crucial for drug formulation and manufacturing (Yanagi et al., 2000).
Safety and Hazards
将来の方向性
While specific future directions for this compound are not mentioned in the sources I have access to, it’s worth noting that compounds like this can have potential applications in various fields of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
特性
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-20-13-7-12(16)11(15)6-10(13)14(19)18-8-9-2-4-17-5-3-9/h6-7,9,17H,2-5,8,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGDJUVZUNIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCNCC2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)



![[(E)-(2-amino-1-cyano-2-oxoethylidene)amino] benzoate](/img/structure/B3034705.png)
![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)
